N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-14-8-6-13(7-9-14)16(22)19-10-15-20-21-17(23-15)24-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJRAKMYODDPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide typically involves the cyclization of appropriate hydrazide derivatives with carbon disulfide, followed by the reaction with benzyl chloride and 4-fluorobenzoyl chloride . The reaction conditions often include the use of a base such as potassium hydroxide in an ethanol solvent, with refluxing to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity . For example, it may inhibit cyclooxygenase enzymes, leading to reduced inflammation . Additionally, the compound can induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
1,3,4-Oxadiazole Derivatives
2.1.1. Antimicrobial Activity Compounds 7c–7f () share the 1,3,4-oxadiazole core but are substituted with a 2-amino-1,3-thiazole group and sulfanylpropanamide chains. These compounds exhibit moderate antimicrobial activity, with melting points ranging from 134–178°C and molecular weights of 375–389 g·mol⁻¹.
2.1.2. Antifungal Agents
LMM5 and LMM11 () are 1,3,4-oxadiazoles with sulfamoyl and arylalkyl substituents. LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) inhibits Candida albicans via thioredoxin reductase inhibition. The target compound lacks the sulfamoyl group but includes a benzylthio substituent, which may alter target specificity or potency .
1,3,4-Thiadiazole Analogs
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide (, Compound 10,12) replaces the oxadiazole oxygen with sulfur. Thiadiazole derivatives in demonstrate anticancer activity, suggesting that the target compound’s oxadiazole variant might exhibit similar or divergent activity depending on the heterocycle’s electronic profile .
Sulfonamide-Triazine Hybrids
Compounds 51–55 () feature sulfonamide-linked triazine and benzylthio groups. For example, 51 (4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide) has a melting point of 266–268°C, higher than the target compound’s likely range (estimated 175–200°C based on analogs in ). These hybrids emphasize the role of sulfonamide groups in enhancing thermal stability and biological targeting .
Physicochemical and Spectroscopic Comparisons
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide with high purity?
- Methodological Answer: Synthesis involves multi-step reactions:
Oxadiazole ring formation via cyclization of thiosemicarbazide derivatives under reflux (110°C, 6–8 hours) using phosphorus oxychloride as a dehydrating agent.
Benzylation of the thiol group using benzyl bromide in DMF at 0–5°C to prevent side reactions.
Amidation with 4-fluorobenzoyl chloride in dichloromethane, requiring strict stoichiometric control (1:1.2 molar ratio).
- Key parameters: Solvent selection (DMF for solubility), reaction monitoring via TLC (Rf 0.4 in EtOAc/hexane), and purification via column chromatography (ethyl acetate/hexane gradient) .
Q. Which analytical techniques confirm structural integrity and purity?
- Methodological Answer:
- NMR spectroscopy:
- 1H NMR: Aromatic protons (δ 8.2–8.5 ppm), CH2 bridge (δ 4.7 ppm), S-CH2-C (δ 3.9 ppm).
- 13C NMR: Oxadiazole C=O (~165 ppm), fluorobenzamide carbonyl (~168 ppm).
- HRMS: Molecular ion [M+H]+ at m/z 414.0932 (C19H15FN3O2S).
- HPLC: C18 column with acetonitrile/water (65:35), retention time ~8.2 minutes (≥95% purity).
- X-ray crystallography: Resolves hydrogen bonding (e.g., N–H···N interactions) and molecular packing .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer:
- PPE: Nitrile gloves, chemical goggles, and lab coats.
- Storage: Airtight container with desiccant at 2–8°C, segregated from oxidizers.
- Spill management: Neutralize with 5% sodium bicarbonate; absorb with vermiculite.
- Exposure response: Flush eyes with saline (15 minutes); wash skin with 10% PEG solution .
Advanced Research Questions
Q. How do structural modifications at the benzylthio position affect biological activity?
- Methodological Answer:
- Electron-withdrawing groups (e.g., –CF3) enhance target binding (Kd: 12 μM → 3.8 μM).
- Bulkier substituents reduce cell permeability (Papp: 8.7 × 10^-6 → 2.1 × 10^-6 cm/s).
- Thioether-to-sulfone conversion decreases metabolic stability (t1/2: 4.2h → 1.8h in microsomes).
- CoMFA models correlate steric bulk at R1 with kinase inhibition (r² = 0.89) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer:
Standardize assays: Fixed ATP concentration (1 mM) in kinase assays; limit cell passages (5–15).
Orthogonal validation:
- Surface plasmon resonance (SPR) for binding kinetics.
- Cellular thermal shift assays (CETSA) for target engagement.
- CRISPR knockout controls to confirm mechanism specificity.
Batch variability mitigation: Document QC parameters (HPLC, NMR) and test reference compounds in parallel .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Methodological Answer:
- Salt formation: Hydrochloride salt improves solubility (0.12 → 2.3 mg/mL).
- Prodrug design: Acetyl-protected derivatives enhance oral bioavailability (18% → 42%).
- Nanoformulation: PLGA nanoparticles (150 nm) increase tumor accumulation (5.8-fold).
- Metabolic screening: Human liver microsomes with CYP probes (e.g., phenacetin for CYP1A2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
